4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
IUPAC Name
The compound is systematically named 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide . This nomenclature adheres to IUPAC rules, specifying:
- 4-bromo : A bromine substituent at the fourth position of the benzene ring.
- N-[4-(hydrazinecarbonyl)phenyl] : A phenyl group attached to the sulfonamide nitrogen, with a hydrazinecarbonyl (–NH–NH–CO–) substituent at its fourth position.
- benzene-1-sulfonamide : A sulfonamide functional group linked to the benzene ring at position 1.
Structural Representation
The molecule consists of two phenyl rings connected via a sulfonamide bridge:
- Core structure : A benzene ring substituted with bromine at position 4 and a sulfonamide group at position 1.
- Substituent : The sulfonamide nitrogen is bonded to a second phenyl ring, which bears a hydrazinecarbonyl group at position 4.
Key Structural Features:
| Feature | Description |
|---|---|
| Functional groups | Sulfonamide (–SO₂NH–), hydrazinecarbonyl (–NH–NH–CO–) |
| Aromatic systems | Two benzene rings with substituents at para positions |
| Halogenation | Bromine atom at position 4 of the first benzene ring |
Computational Representations:
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C₁₃H₁₂BrN₃O₃S , confirmed by both experimental and computational sources. This formula accounts for:
- Carbon (C) : 13 atoms
- Hydrogen (H) : 12 atoms
- Bromine (Br) : 1 atom
- Nitrogen (N) : 3 atoms
- Oxygen (O) : 3 atoms
- Sulfur (S) : 1 atom
Molecular Weight Calculation
The molecular weight is calculated as 370.22 g/mol , derived from the sum of atomic weights:
| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 13 | 12.0107 | 156.139 |
| Hydrogen | 12 | 1.00784 | 12.094 |
| Bromine | 1 | 79.904 | 79.904 |
| Nitrogen | 3 | 14.0067 | 42.020 |
| Oxygen | 3 | 15.999 | 47.997 |
| Sulfur | 1 | 32.065 | 32.065 |
| Total | 370.219 g/mol |
Minor discrepancies (e.g., 370.23 g/mol in some sources) arise from rounding conventions or slight variations in atomic weight databases.
CAS Registry Number and Synonyms
CAS Registry Number
The compound is assigned the CAS Registry Number 59256-25-6 , a unique identifier for chemical substances in the CAS Registry. This database ensures precise identification across scientific literature, regulatory documents, and commercial catalogs.
Synonyms and Nomenclature Variations
While the IUPAC name is the most authoritative, minor variations in naming conventions exist:
- 4-bromo-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide : Uses “hydrazinocarbonyl” instead of “hydrazinecarbonyl,” reflecting alternative spelling conventions.
- 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide : Matches the IUPAC name precisely.
Key Data:
| Identifier | Value | Source |
|---|---|---|
| CAS RN | 59256-25-6 | SigmaAldrich, ChemScene |
| PubChem CID | 2323010 | PubChem |
| SMILES | O=S(...) |
ChemScene |
Properties
IUPAC Name |
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(18)16-15/h1-8,17H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMWNNPETITMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368087 | |
| Record name | 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-25-6 | |
| Record name | 4-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
The synthesis of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide requires the following precursors:
- 4-Bromobenzenesulfonyl chloride : Aryl sulfonyl chloride serves as the sulfonamide precursor.
- 4-Aminobenzoic acid hydrazide : Provides the hydrazinecarbonyl-functionalized aniline moiety.
- Base catalysts : Pyridine or triethylamine for deprotonation during sulfonamide formation.
- Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) for reaction medium.
Synthetic Routes and Methodologies
Two-Step Conventional Synthesis
Step 1: Synthesis of 4-Aminobenzoic Acid Hydrazide
4-Aminobenzoic acid is treated with excess hydrazine hydrate in ethanol under reflux (80°C, 6 hours). The reaction yields 4-aminobenzoic acid hydrazide as a white crystalline solid (yield: 85–90%).
Step 2: Sulfonamide Coupling
4-Aminobenzoic acid hydrazide reacts with 4-bromobenzenesulfonyl chloride in anhydrous DCM at 0–5°C. Pyridine (2 equivalents) is added to scavenge HCl. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup. The crude product is recrystallized from ethanol to yield the title compound (melting point: 244–245°C).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), RT (final) |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency. A mixture of 4-aminobenzoic acid hydrazide and 4-bromobenzenesulfonyl chloride in DMF is irradiated at 100°C (300 W, 20 minutes). The reaction achieves 85% yield with reduced side products.
Advantages Over Conventional Method
- Time reduction : 20 minutes vs. 12 hours.
- Higher purity : Reduced decomposition due to controlled heating.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions. A study comparing solvents reported DMF as optimal for microwave-assisted synthesis (yield: 85% vs. 70% in DCM).
Catalytic Additives
Triethylamine outperforms pyridine in suppressing HCl-mediated side reactions. Using 1.5 equivalents of triethylamine increases yield to 78% in conventional synthesis.
Purification and Characterization
Alternative Routes and Comparative Analysis
Hydrazinecarbonyl Group Introduction via Carbodiimide Coupling
4-Aminophenyl benzoate reacts with hydrazine hydrate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method achieves 80% yield but requires costly reagents.
Solid-Phase Synthesis
Immobilized 4-bromobenzenesulfonyl chloride on Wang resin reacts with 4-aminobenzoic acid hydrazide in a flow reactor. While scalable, the method has lower yield (65%) due to incomplete resin functionalization.
Industrial-Scale Production Considerations
- Cost Efficiency : Conventional two-step synthesis remains preferred for large-scale production due to reagent availability.
- Waste Management : Aqueous washes neutralize HCl, with bromine byproducts treated via ion exchange.
Chemical Reactions Analysis
4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12BrN3O3S
- Molecular Weight : 370.23 g/mol
- CAS Number : 59256-25-6
The compound features a bromine atom and a hydrazinecarbonyl group attached to a phenyl ring, contributing to its reactivity and biological activity.
Chemistry
4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide serves as a building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions:
- Oxidation : Can undergo oxidation using agents such as hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution : The bromine atom can be substituted with other functional groups.
| Reaction Type | Reagents Used | Typical Conditions |
|---|---|---|
| Oxidation | H₂O₂ | Aqueous solution |
| Reduction | NaBH₄ | Alcohol solvent |
| Substitution | Nucleophiles | Basic conditions |
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines, making it a candidate for further pharmacological development.
- Antimicrobial Activity : In vitro studies demonstrate inhibition of bacterial growth.
- Anticancer Properties : Preliminary tests show cytotoxic effects on cancer cells.
Medicine
Ongoing research is focused on the therapeutic potential of this compound in treating diseases such as:
- Cancer
- Bacterial infections
Clinical trials are necessary to validate its efficacy and safety as a therapeutic agent.
Industry
This compound is also employed in the development of new materials and chemical processes. Its unique properties allow it to be used in:
- Synthesis of specialty chemicals
- Development of new polymers
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial effects of this compound showed promising results against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction, suggesting its role as a potential chemotherapeutic agent. Further studies are required to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfonamide-hydrazine hybrids. Key structural analogues include:
Table 1: Structural Comparison of Sulfonamide-Hydrazine Derivatives
Key Observations :
Key Observations :
Spectral and Physical Properties
Table 3: Spectral Data Comparison
Biological Activity
4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is a synthetic compound with the molecular formula C13H12BrN3O3S and a molecular weight of 370.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.
The synthesis of this compound typically involves several steps, including the formation of the hydrazinecarbonyl group and subsequent sulfonamide formation. The reactions often require specific reagents and catalysts to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values vary depending on the bacterial species tested, demonstrating its broad-spectrum potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound's efficacy may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies using MTT assays have demonstrated that this compound induces cytotoxicity in human cancer cells, including pancreatic, esophageal, and gastric cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Patu8988 (pancreatic) | 10 |
| ECA109 (esophageal) | 15 |
| SGC7901 (gastric) | 12 |
The mechanism of action appears to involve apoptosis induction, where the compound triggers intrinsic apoptotic pathways leading to cell death .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in cell proliferation or induce oxidative stress, resulting in cellular damage and apoptosis. Further studies are required to elucidate the precise molecular pathways affected by this compound.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- A study demonstrated that treatment with this compound significantly reduced tumor size in murine models of pancreatic cancer.
- Another investigation found that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.
These findings underscore the importance of further exploring this compound's therapeutic potential in clinical settings .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 4-bromo-N-[4-(aminocarbonyl)phenyl]benzene-1-sulfonamide , it was observed that variations in functional groups can significantly impact biological activity. The presence of the hydrazinecarbonyl moiety appears to enhance both antimicrobial and anticancer properties compared to other derivatives.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A general approach includes:
Sulfonamide Formation : React benzenesulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., pyridine) to form the sulfonamide backbone .
Hydrazinecarbonyl Introduction : Condense 4-aminobenzoic acid hydrazide with activated carbonyl intermediates (e.g., via carbodiimide coupling) to introduce the hydrazinecarbonyl moiety .
Bromination : Electrophilic bromination at the para position of the benzene ring using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
Key purity checks involve HPLC and elemental analysis.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Confirms molecular formula (e.g., [M+Na]+ at m/z 447.9967 for brominated derivatives) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydrazinecarbonyl C=O (~1650 cm⁻¹) .
Advanced: How does the bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example:
- Amination : React with primary amines (e.g., piperazine) in DMF at 80–100°C to replace bromine with amino groups, forming derivatives for biological screening .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to couple with aryl boronic acids, enabling structural diversification for SAR studies .
Kinetic studies (e.g., monitoring by LC-MS) reveal bromine’s activation effect due to its electron-withdrawing nature, which polarizes the aromatic ring .
Advanced: What role does the hydrazinecarbonyl group play in modulating biological activity?
Methodological Answer:
The hydrazinecarbonyl group (–CONHNH₂) contributes to:
- Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., in dihydropteroate synthetase or carbonic anhydrases) .
- Metal Chelation : Coordinates transition metals (e.g., Zn²⁺ in metalloenzymes), enhancing inhibitory potency .
- pH-Dependent Solubility : Protonation at physiological pH improves membrane permeability, as shown in logP assays .
Comparative studies with non-hydrazine analogs (e.g., methyl ester derivatives) demonstrate reduced activity, confirming its critical role .
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., TRPM8 ion channels or carbonic anhydrase IX). Focus on hydrogen bonding with hydrazinecarbonyl and sulfonamide groups .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS) to evaluate interactions under physiological conditions .
- QSAR Models : Train regression models using descriptors like Hammett σ (for bromine’s electronic effects) to predict IC₅₀ values against bacterial enzymes .
Advanced: How can contradictory data on biological efficacy be resolved in structure-activity studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition using isothermal titration calorimetry (ITC) alongside fluorometric assays .
- Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify binding discrepancies (e.g., alternate tautomeric forms of hydrazinecarbonyl) .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask the sulfonamide as a methyl ester to enhance oral bioavailability, with in situ hydrolysis by esterases .
- Lipid Nanoparticle Encapsulation : Improve solubility and circulation time, as demonstrated in murine models with fluorescently tagged analogs .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., hydrazine oxidation) and guide structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
